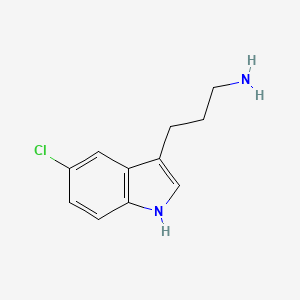

3-(5-chloro-1H-indol-3-yl)propan-1-amine

Overview

Description

3-(5-chloro-1H-indol-3-yl)propan-1-amine is a chemical compound with the CAS Number: 54298-68-9 . It has a molecular weight of 208.69 . The IUPAC name for this compound is 3-(5-chloro-1H-indol-3-yl)propylamine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid at room temperature . It has a molecular weight of 208.69 . The compound is typically stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Techniques

A study by Peng et al. (2013) describes the synthesis of related indole compounds, highlighting a cost-effective and time-saving method. This research could provide insights into the synthesis methods for 3-(5-chloro-1H-indol-3-yl)propan-1-amine.

Analysis Tools in Stability Tests

Research by Frączak et al. (2020) used Raman spectroscopy and gas chromatography for stability testing of psychoactive substances, which can be relevant for studying the stability of this compound.

Catalyst-Free Synthesis

Chen et al. (2014) discuss the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions, pointing to potential environmentally-friendly synthesis methods for related compounds (Chen, Lei, & Hu, 2014).

Biological and Medicinal Applications

Schiff Bases as Potentiometric Sensor

Bandi et al. (2013) explored Schiff bases derived from indole compounds for constructing ion-selective electrodes. This could suggest potential applications in analytical chemistry or biosensing for this compound (Bandi, Singh, & Upadhyay, 2013).

Antioxidant and Antimicrobial Agents

Research by El‐Mekabaty et al. (2016) on indole-containing compounds as antioxidant agents indicates possible applications of this compound in the development of antioxidant or antimicrobial drugs.

Dual Inhibitor in Neurodegenerative Diseases

A study by Bautista-Aguilera et al. (2014) found certain indole derivatives to be dual inhibitors for enzymes involved in neurodegenerative diseases, suggesting similar potential for this compound.

Chemical Interactions and Reactions

- Hexadentate Ligands for Metal Ions: Liu et al. (1993) investigated N3O3 amine phenols, which include indole derivatives, as ligands for group 13 metal ions. This study could imply the use of this compound in coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(5-chloro-1H-indol-3-yl)propan-1-amine are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Preliminary data suggests that the compound has high gastrointestinal absorption and is BBB permeant .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2D6 enzymes

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation Changes in gene expression may also occur

Properties

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRVIXGXFXJLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2640528.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2640533.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2640537.png)

![4-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2640541.png)

![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2640542.png)

![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)

![3-{4-oxo-5-[(Z)-phenylmethylidene]-2-thioxo-1,3-thiazolan-3-yl}-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2640544.png)